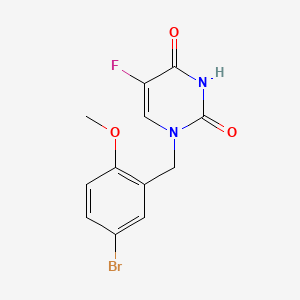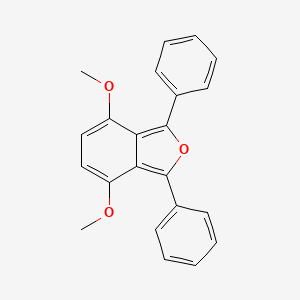
4,7-Dimethoxy-1,3-diphenyl-2-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dimethoxy-1,3-diphenylisobenzofuran is an organic compound belonging to the class of isobenzofurans It is characterized by the presence of two methoxy groups at the 4 and 7 positions and two phenyl groups at the 1 and 3 positions of the isobenzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethoxy-1,3-diphenylisobenzofuran typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,7-dimethoxyphthalic anhydride and phenylmagnesium bromide.
Grignard Reaction: The phenylmagnesium bromide reacts with 4,7-dimethoxyphthalic anhydride to form a lactol intermediate.
Cyclization: The lactol intermediate undergoes cyclization in the presence of a dehydrating agent, such as sulfuric acid, to yield 4,7-Dimethoxy-1,3-diphenylisobenzofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4,7-Dimethoxy-1,3-diphenylisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4,7-Dimethoxy-1,3-diphenylisobenzofuran has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,7-Dimethoxy-1,3-diphenylisobenzofuran involves its interaction with molecular targets and pathways:
Singlet Fission: The compound can undergo singlet fission, where a singlet excited state splits into two triplet states, enhancing the efficiency of solar cells.
Fluorescent Probing: It acts as a fluorescent probe by reacting with ROS, leading to fluorescence quenching, which can be measured to quantify ROS levels.
Comparación Con Compuestos Similares
1,3-Diphenylisobenzofuran: Lacks the methoxy groups, making it less reactive in certain chemical reactions.
4,7-Dimethoxy-5-methyl-1,3-benzodioxole: Shares the methoxy groups but has a different core structure, leading to different chemical properties and applications.
Uniqueness: 4,7-Dimethoxy-1,3-diphenylisobenzofuran is unique due to its combination of methoxy and phenyl groups, which confer distinct chemical reactivity and fluorescence properties. This makes it particularly valuable in research areas such as singlet fission and ROS detection.
Propiedades
Número CAS |
89449-71-8 |
|---|---|
Fórmula molecular |
C22H18O3 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
4,7-dimethoxy-1,3-diphenyl-2-benzofuran |
InChI |
InChI=1S/C22H18O3/c1-23-17-13-14-18(24-2)20-19(17)21(15-9-5-3-6-10-15)25-22(20)16-11-7-4-8-12-16/h3-14H,1-2H3 |
Clave InChI |
GHZHBVJLVOLLEZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C2=C(OC(=C12)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Ethenyloxy)methyl]cyclohex-1-ene](/img/structure/B15214469.png)

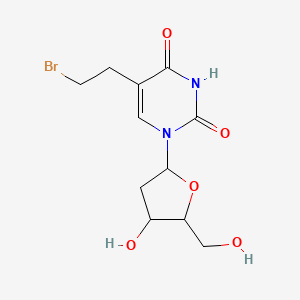
![6-Amino-5-{[(propan-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid](/img/structure/B15214502.png)
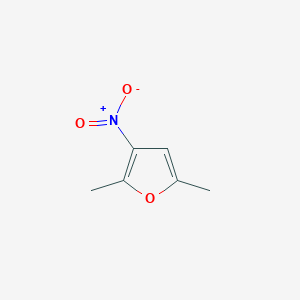
![2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1-azabicyclo[2.2.2]octane](/img/structure/B15214509.png)
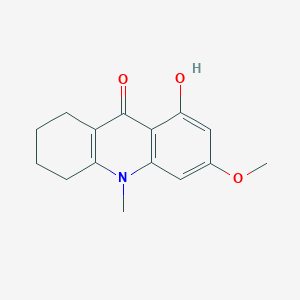
![6-([1,1'-Biphenyl]-2-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15214521.png)
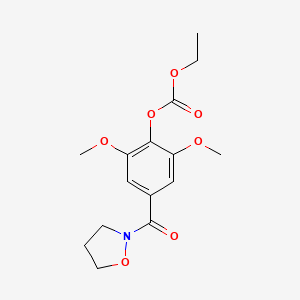
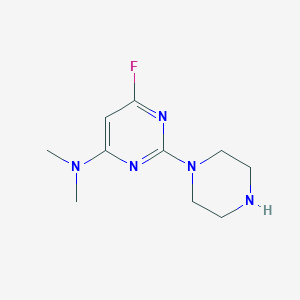


![Ethanol, 2-[[2-[(4-phenoxyphenyl)amino]-4-pyrimidinyl]amino]-](/img/structure/B15214555.png)
